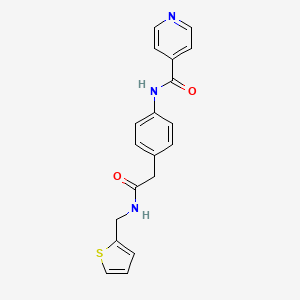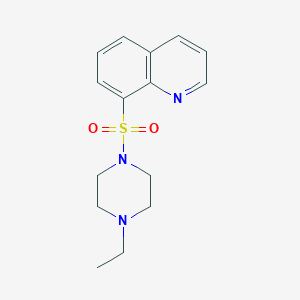
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline, also known as QNZ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities A study by Dixit et al. (2010) focuses on the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their metal oxinates with various metals. These compounds demonstrated significant antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides, indicating their potential in developing new antimicrobial agents (Dixit et al., 2010).
Antibacterial Agents Hashimoto et al. (2007) reported the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound, effective against resistant organisms like MRSA, showcases the potential of 8-(4-Ethylpiperazin-1-yl)sulfonylquinoline derivatives in addressing antibiotic resistance (Hashimoto et al., 2007).
Catalysis and Functionalized Isoquinolines The work of Yang et al. (2017) illustrates the use of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles in silver catalysis to produce diverse functionalized isoquinolines. This highlights the role of sulfonylquinoline derivatives in facilitating complex chemical transformations through a silver carbenoid intermediate, expanding the toolkit for organic synthesis (Yang et al., 2017).
Pharmacological Evaluation Zajdel et al. (2012) synthesized arylpiperazinyl-alkyl quinoline-, isoquinoline-, naphthalene-sulfonamides, which displayed antagonistic activity at multiple serotonin and dopamine receptors. These compounds showed potential antidepressant-like effects and anxiolytic activity, suggesting their use in designing new psychiatric medications (Zajdel et al., 2012).
Metal Complexes and DNA Interaction Macías et al. (2012) explored Mn(II) complexes with sulfonamides derived from 8-aminoquinoline for their interaction with DNA and nuclease activity. These complexes demonstrated strong interactions with DNA, suggesting potential applications in biochemistry and molecular biology (Macías et al., 2012).
Ionic Liquid Extraction System Ajioka et al. (2008) investigated 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations in an ionic liquid system. Their findings open avenues for novel extraction reagents in separation science, especially in environmentally friendly extraction processes (Ajioka et al., 2008).
Eigenschaften
IUPAC Name |
8-(4-ethylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGKZITUZMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

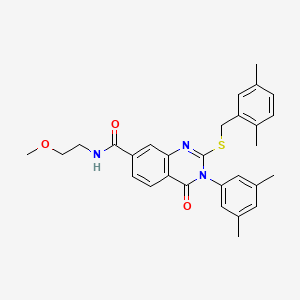
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)
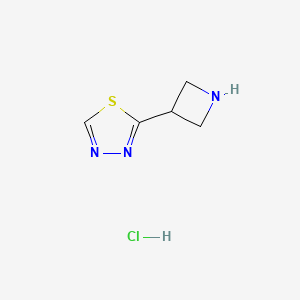

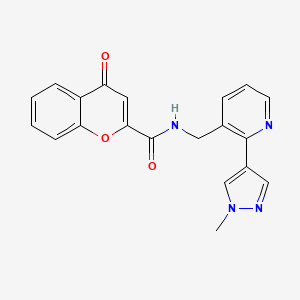


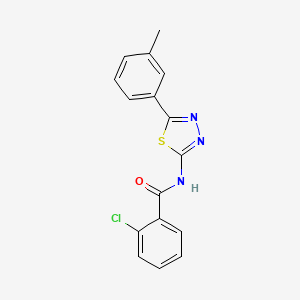

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)
![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)
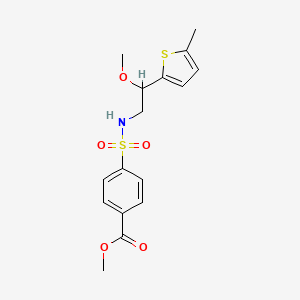
![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)
